"5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid" properties
"5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid" properties
Title: 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic Acid: A Next-Generation Pharmacophore Building Block in Drug Discovery and Agrochemical Development
Executive Summary
The rational design of novel therapeutics and agrochemicals relies heavily on the availability of versatile, highly functionalized building blocks. 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid (CAS No. 1437432-81-9) represents a highly specialized pyrazole derivative that serves as a core scaffold for the synthesis of advanced carboxamides[1],[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, synthetic methodologies, and its critical role in developing succinate dehydrogenase inhibitors (SDHIs) and pharmaceutical agents[3],[4].
Structural Rationale and Physicochemical Properties
The pyrazole-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, frequently utilized to target specific enzymes or receptors[4]. However, the specific substitutions on the 5-ethoxy-1-isobutyl derivative impart unique properties that differentiate it from standard 1-methyl or 3-difluoromethyl analogues.
Causality of Substitutions
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1-Isobutyl Group (N1): The incorporation of a branched aliphatic chain (isobutyl) significantly increases the lipophilicity (logP) of the molecule compared to a methyl group. In drug design, this enhances membrane permeability and provides a bulky hydrophobic anchor that can occupy deep lipophilic pockets within target proteins (e.g., the ubiquinone binding site of Complex II)[3].
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5-Ethoxy Group (C5): The ethoxy substituent acts as an electron-donating group via resonance (+R effect), which increases the electron density of the pyrazole ring. This modulates the pKa of the adjacent 4-carboxylic acid, making it a highly reactive handle for amide coupling. Furthermore, the oxygen atom serves as a critical hydrogen-bond acceptor in protein-ligand interactions.
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4-Carboxylic Acid (C4): This is the primary functional handle. Conversion of this moiety into various amides generates the active pharmacophore responsible for target engagement[5].
Quantitative Data Summary
The following table summarizes the key physicochemical parameters of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid[2].
| Property | Value / Description |
| CAS Registry Number | 1437432-81-9 |
| Molecular Formula | C10H16N2O3 |
| Molecular Weight | 212.25 g/mol |
| Appearance | Solid powder (typically white to off-white) |
| Hydrogen Bond Donors | 1 (Carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 4 (N2, Ethoxy -O-, Carbonyl =O, -OH) |
| Rotatable Bonds | 4 |
| Primary Application | Pharmacophore building block / Custom synthesis |
Synthetic Methodology and Workflow
The synthesis of highly substituted pyrazoles requires precise regiocontrol. The standard approach involves the condensation of an alkylhydrazine with a 1,3-dielectrophile.
Fig 1: Stepwise synthetic workflow for 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid.
Mechanistic Insights
The reaction between isobutylhydrazine and diethyl (ethoxymethylene)malonate initially forms a hydrazone intermediate. Upon heating, intramolecular cyclization occurs via the attack of the secondary nitrogen on the ester carbonyl, followed by the elimination of ethanol to form the pyrazole core. The regioselectivity is driven by the steric bulk of the isobutyl group, which directs the cyclization to favor the 1,5-substitution pattern. Subsequent saponification of the remaining ester yields the free carboxylic acid.
Applications in Agrochemicals: SDHI Fungicides
Pyrazole-4-carboxamides are the premier class of Succinate Dehydrogenase Inhibitors (SDHIs), a vital category of modern agricultural fungicides[3],[5].
Mechanism of Action
SDHIs operate by binding to the ubiquinone-binding site (Q-site) of Succinate Dehydrogenase (Complex II) in the fungal mitochondrial respiratory chain. By blocking electron transfer from succinate to ubiquinone, these compounds disrupt the tricarboxylic acid (TCA) cycle, halting cellular respiration and ATP production, ultimately leading to fungal cell death[5].
Fig 2: Mechanism of action of pyrazole-4-carboxamide derivatives on Succinate Dehydrogenase.
By utilizing 5-ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid as the polar headgroup, researchers can synthesize novel SDHIs via scaffold-hopping strategies. The 5-ethoxy group provides unique hydrogen-bonding interactions with key residues (e.g., TRP173 and TYR58) in the SDH binding pocket, while the isobutyl group enhances binding affinity through van der Waals interactions[3].
Experimental Protocols: Self-Validating Systems
To utilize this building block effectively in library synthesis, amide coupling must be optimized. The steric hindrance from the 5-ethoxy group necessitates the use of highly efficient coupling reagents like HATU rather than standard EDC/HOBt. The following protocol is designed as a self-validating system, ensuring that intermediate checks confirm the reaction's progress.
Protocol 1: Standardized Amide Coupling for Library Generation
Objective: Synthesize a target pyrazole-4-carboxamide from 5-ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid and a primary amine.
Reagents:
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5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid (1.0 eq)
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Target Amine (1.2 eq)
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HATU (1.5 eq)
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N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
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Activation: Dissolve the pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.5 eq).
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Causality: HATU rapidly forms an active HOAt ester. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, driving the activation.
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Validation Check 1 (LC-MS): After 15 minutes, sample 5 µL of the mixture into 1 mL of acetonitrile. LC-MS should confirm the disappearance of the starting acid mass (m/z 213 [M+H]+) and the appearance of the active ester intermediate.
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Coupling: Add the target amine (1.2 eq) dropwise to the activated mixture. Stir at room temperature for 4-6 hours.
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Validation Check 2 (TLC): Run a TLC (Hexanes:Ethyl Acetate 1:1). The highly polar active ester spot should be replaced by a less polar, UV-active product spot.
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Quenching & Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 (to remove acidic byproducts and HOAt), 1M HCl (to remove unreacted amine), and brine.
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Causality: This specific wash sequence self-purifies the organic layer, ensuring that subsequent concentration yields a highly pure crude product.
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Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
Protocol 2: In Vitro SDH Enzymatic Inhibition Assay
To validate the biological efficacy of the synthesized carboxamides, an SDH inhibition assay is required[3].
Step-by-Step Methodology:
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Mitochondrial Extraction: Isolate mitochondria from target fungal strains (e.g., Rhizoctonia solani) using differential centrifugation in a sucrose buffer.
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Assay Setup: In a 96-well microplate, combine the mitochondrial suspension, 50 mM potassium phosphate buffer (pH 7.4), 1 mM sodium azide (to block Complex IV), and 50 µM 2,6-dichlorophenolindophenol (DCPIP) as the terminal electron acceptor.
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Inhibitor Incubation: Add the synthesized pyrazole-4-carboxamide (dissolved in DMSO) at various concentrations (0.01 µM to 100 µM). Incubate for 10 minutes at 25°C.
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Reaction Initiation: Add 20 mM sodium succinate to initiate the reaction.
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Measurement: Monitor the reduction of DCPIP continuously at 600 nm using a microplate reader for 5 minutes.
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Causality: As SDH oxidizes succinate, electrons are transferred to DCPIP, causing a color change from blue to colorless. The rate of absorbance decrease is directly proportional to SDH activity.
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Data Analysis: Calculate the IC50 by plotting the percentage of inhibition against the log concentration of the inhibitor.
Conclusion
5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid is a highly versatile and structurally optimized building block. By leveraging its unique steric and electronic profile, researchers can overcome existing resistance mechanisms in fungal pathogens and develop next-generation SDHIs and pharmaceutical therapeutics. The self-validating synthetic protocols provided ensure high-yield integration of this pharmacophore into diverse chemical libraries.
References
1.[1] BLD Pharm. "5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid." BLD Pharm Product Catalog. Available at: 2.[2] MolCore. "1437432-81-9 | 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid." MolCore Chemical Database. Available at: 3.[3] Journal of Agricultural and Food Chemistry. "Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection." ACS Publications. Available at: 4.[4] Pharmaffiliates. "3-Amino-1H-pyrazole-4-carboxylic acid: Heterocyclic building block for synthesis." Pharmaffiliates Product Data. Available at: 5.[5] Journal of Agricultural and Food Chemistry. "Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors." ACS Publications. Available at:
